molecular formula C₁₁H₁₁D₃O₄ B1151307 Piperonyl Methoxyethyl Ether-d3

Piperonyl Methoxyethyl Ether-d3

Cat. No.: B1151307
M. Wt: 213.24
Attention: For research use only. Not for human or veterinary use.
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Description

Piperonyl Methoxyethyl Ether-d3 (CAS: Not provided; Catalog No.: CPR490477) is a deuterated analog of Piperonyl Methoxyethyl Ether (CAS: 87437-42-1). Its structure comprises a piperonyl group (3,4-methylenedioxybenzyl) linked to a methoxyethyl ether chain, with three deuterium atoms replacing hydrogens, likely at the methoxyethyl moiety . This compound is primarily used as an analytical reference standard in mass spectrometry and chromatography due to its isotopic labeling, which enhances detection accuracy in pesticide residue analysis and metabolic studies .

Properties

Molecular Formula

C₁₁H₁₁D₃O₄

Molecular Weight

213.24

Synonyms

5-[(2-Methoxyethoxy)methyl]-1,3-benzodioxole-d3

Origin of Product

United States

Comparison with Similar Compounds

Piperonyl Butoxide-d9

Structure: Piperonyl Butoxide-d9 (CAS: 1329834-53-8) features a butyl diethylene glycol ether chain attached to the piperonyl group, with nine deuterium atoms. Its molecular formula is C19H21D9O5, compared to Piperonyl Methoxyethyl Ether-d3’s shorter methoxyethyl chain (C??H??D3O??) . Applications: Both compounds serve as internal standards. However, Piperonyl Butoxide-d9 is specifically used in quantifying its non-deuterated parent compound, a widely used insecticide synergist . Functional Differences: The longer butyl diethylene glycol chain in Piperonyl Butoxide-d9 increases hydrophobicity, leading to slower elution in chromatography compared to the methoxyethyl variant .

Piperonyl Butoxide

Structure: Piperonyl Butoxide (CAS: 52-51-7; C19H30O5) lacks deuterium and has a butyl diethylene glycol ether chain. It is a methylenedioxyphenyl (MDP) derivative, known for inhibiting insect cytochrome P450 enzymes, enhancing pyrethrin toxicity . Toxicity: Chronic exposure induces liver hypertrophy and smooth endoplasmic reticulum proliferation in rats, with dual-phase effects (acute inhibition followed by enzyme induction) . This compound’s toxicity profile is unstudied but likely milder due to its analytical use in trace quantities .

Piperonyl Chloride

Structure : Piperonyl Chloride (CAS: 20850-43-5; C8H7ClO2) is a reactive precursor with a chloromethyl group instead of an ether chain. It is used to synthesize piperonyl ethers via nucleophilic substitution .
Reactivity : The chloride group confers higher reactivity, making it unsuitable for direct application but critical in synthesizing Piperonyl Methoxyethyl Ether and derivatives .

Structure-Activity Relationships (SAR) and Pharmacokinetics

  • Deuterium Effects : Isotopic substitution in deuterated analogs minimally alters chemical activity but improves metabolic stability, reducing interference in analytical quantification .
  • Spatial Conformation : Analogous to YM155 analogs (), the orientation of substituents on the piperonyl backbone influences binding to target proteins. For example, para-position hydrogen acceptors (e.g., nitrogen in MDP derivatives) enhance synergist activity .

Data Table: Key Comparative Properties

Compound Molecular Formula CAS Number Key Structural Feature Primary Application Toxicity Profile
This compound C??H??D3O?? Not provided Methoxyethyl ether, 3 deuteriums Analytical standard Not studied
Piperonyl Butoxide-d9 C19H21D9O5 1329834-53-8 Butyl diethylene glycol ether, 9 D Insecticide residue analysis Assumed similar to parent
Piperonyl Butoxide C19H30O5 52-51-7 Butyl diethylene glycol ether Insecticide synergist Liver enzyme modulation
Piperonyl Chloride C8H7ClO2 20850-43-5 Chloromethyl group Synthesis precursor Highly reactive

Research Findings and Contradictions

  • Enzyme Modulation: Piperonyl Butoxide initially inhibits cytochrome P450 but induces enzyme proliferation after chronic exposure .
  • Analytical Utility: Deuterated compounds like this compound eliminate matrix effects in LC-MS/MS, offering superior precision over non-deuterated versions .
  • Synergist Efficacy : Piperonyl Butoxide’s efficacy depends on the MDP group’s presence and ether chain length; shorter chains (methoxyethyl) may reduce persistence in environmental matrices .

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